molecular formula C17H19NO3S B15282491 N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide

Cat. No.: B15282491
M. Wt: 317.4 g/mol
InChI Key: JHPYKNNEKVIJMV-UHFFFAOYSA-N
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Description

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is a substituted phenylacetamide featuring a 2,5-dimethoxy phenyl core, a 4-methylphenylsulfanyl substituent at the 4-position, and an acetamide group at the N-terminus. The dimethoxy groups may enhance solubility and modulate electronic effects, while the sulfanyl linkage could influence redox properties or receptor interactions.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2,5-dimethoxy-4-(4-methylphenyl)sulfanylphenyl]acetamide

InChI

InChI=1S/C17H19NO3S/c1-11-5-7-13(8-6-11)22-17-10-15(20-3)14(18-12(2)19)9-16(17)21-4/h5-10H,1-4H3,(H,18,19)

InChI Key

JHPYKNNEKVIJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Alkylated derivatives

Scientific Research Applications

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfanyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Sulfanyl Groups

Key Compounds :

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35)
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36)
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37)
Property Target Compound Compound 35 Compound 36 Compound 37
Sulfur Linkage Sulfanyl (S) Sulfonyl (SO₂) Sulfonyl (SO₂) Sulfonyl (SO₂)
Pharmacological Activity Not reported Analgesic (↑ paracetamol) Anti-hypernociceptive Anti-hypernociceptive
Key Substituents 4-MePh-S, 2,5-OMe Piperazinyl-SO₂ Diethyl-SO₂ Piperazine-SO₂

Analysis :

  • The 2,5-dimethoxy groups in the target compound may confer greater metabolic stability than the sulfonamide derivatives, which are more polar and prone to enzymatic hydrolysis.

Triazole-Containing Acetamides

Key Compounds :

  • N-(2,5-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,5-dimethylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Property Target Compound Triazole Analog () Fluorophenyl Triazole ()
Core Structure Phenylacetamide Triazole-linked phenylacetamide Triazole-linked phenylacetamide
Substituents 4-MePh-S, 2,5-OMe Phenoxymethyl, 4-MeOPh 4-FPh, propenyl
Potential Activity Unknown Unreported Unreported (fluorine may enhance bioavailability)

Analysis :

  • Triazole rings in analogs introduce rigidity and π-stacking capacity, which could improve target engagement compared to the flexible sulfanyl group in the target compound.
  • The fluorine atom in ’s compound may increase lipophilicity and blood-brain barrier penetration relative to the target’s methyl group.

Crystallographic and Conformational Comparisons

Key Compounds :

  • N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Property Target Compound Naphthyl Analog () Nitro-Sulfonyl Analog ()
Dihedral Angles Not reported 81.54–82.50° Nitro group twisted 16.7–160.9°
Hydrogen Bonding Likely intramolecular O/N–H⋯O Intramolecular N–H⋯O Intermolecular C–H⋯O
Synthetic Utility Intermediate? Precursor for heterocycles Intermediate for sulfur heterocycles

Analysis :

  • The target compound’s dimethoxy groups may reduce steric hindrance compared to the nitro group in , facilitating synthetic modifications.
  • Intramolecular hydrogen bonds in analogs (e.g., N–H⋯O) stabilize conformations, whereas the target’s methoxy groups may promote alternative packing modes in crystals.

Biological Activity

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethoxy groups : These may enhance lipophilicity and biological activity.
  • Sulfanyl group : Known for its role in various biological interactions.
  • Acetamide functional group : Commonly associated with diverse pharmacological effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonyl group may inhibit various enzymes and proteins, while the methoxy groups can modulate binding affinities to target molecules. Further studies are necessary to fully elucidate these mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, potentially making them candidates for antibiotic development .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer properties of related compounds. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer), showing significant antiproliferative effects .
  • Mechanisms : The anticancer activity is often linked to apoptosis induction and cell cycle arrest at the G1 phase. Western blot analyses have indicated that these compounds can activate caspases involved in the apoptotic pathway .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other biologically active compounds. Below is a summary table highlighting some key comparisons:

Compound NameMolecular FormulaBiological ActivityUnique Features
N-(4-methylphenyl)sulfonamideC15H14N2O2SAntimicrobialSimple structure
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamideC23H23ClN2O4SAnti-inflammatoryContains a chlorophenoxy group
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideC20H17F3N2OSAntitumorThiadiazole moiety enhances activity

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a notable reduction in edema and inflammatory cytokine levels compared to control groups .

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